Orfamide A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

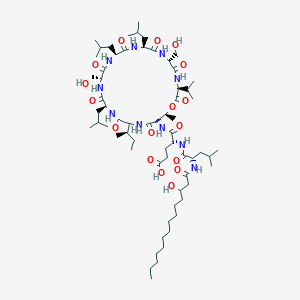

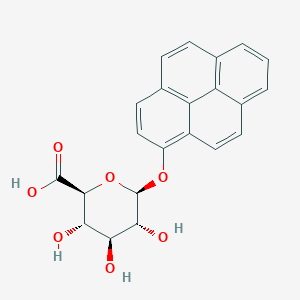

Orfamide A is a cyclic lipodepsipeptide produced by non-ribosomal peptide synthetases in various Pseudomonas species . This group also includes orfamides B, C, D, E, F, G, H, J, K, L, and M . This compound was first extracted from Pseudomonas protegens Pf-5 using a combination of genomic analysis and isotope-guided fractionation .

Scientific Research Applications

Orfamide A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is used as a model compound for studying the synthesis and structure-activity relationships of cyclic lipodepsipeptides .

Biology: In biology, this compound is known for its role in bacterial-algal interactions, where it triggers a calcium signal causing the deflagellation of the green microalga Chlamydomonas reinhardtii . This interaction is crucial for understanding the ecological roles of bacterial secondary metabolites .

Medicine: In medicine, this compound has shown potential as an antifungal and insecticidal agent . It has been characterized for its acute toxicity against Trypanosoma brucei, the parasite causing African sleeping sickness .

Industry: In industry, this compound is used as a biosurfactant due to its ability to reduce surface tension and stabilize emulsions .

Mechanism of Action

The principal mechanism of action of Orfamide A involves the disruption of cellular membranes in fungal pathogens, leading to increased permeability and eventual cell lysis . This action is crucial for its function as a biocontrol agent, helping protect plants from a variety of pathogens . Additionally, this compound triggers an increase in cytosolic calcium in the green alga Chlamydomonas reinhardtii, causing its deflagellation and immobilization .

Safety and Hazards

Future Directions

The structural correction of Orfamide A by chemical synthesis and analysis was confirmed by biological activity comparison in Chlamydomonas reinhardtii, which indicated compound configuration to be important for bioactivity . Future research could focus on the development of a more reliable method using a building block with a preformed ester bond .

Biochemical Analysis

Biochemical Properties

Orfamide A interacts with various biomolecules, playing a significant role in biochemical reactions. It triggers an increase in cytosolic Ca2+ in the green alga Chlamydomonas reinhardtii . This interaction leads to deflagellation of the algal cells, rendering them immobile .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by triggering an increase in cytosolic Ca2+ . This leads to deflagellation of the algal cells, rendering them immobile . It also blocks appressoria formation in M. oryzae isolates and reduces the number of sporulating blast lesions in M. oryzae-infected plants .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It triggers an increase in cytosolic Ca2+ in the green alga Chlamydomonas reinhardtii , which leads to deflagellation of the algal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Orfamide A involves the use of an amino acid ester building block and solid-phase peptide synthesis (SPPS) protocol adaptation . This method allows for the creation of a focused library of target compounds in high yield and purity . The synthesis format developed includes the use of spectral and liquid chromatography-high resolution mass spectrometry (LC-HRMS) data to identify the correct configuration of the compound .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Pseudomonas species under controlled conditions to optimize the yield of the compound . The production process includes the extraction and purification of this compound from the bacterial culture using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Orfamide A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed: The major products formed from these reactions include modified versions of this compound with altered functional groups, which can be used for further scientific research and applications .

Comparison with Similar Compounds

Orfamide A is part of a group of cyclic lipodepsipeptides that includes orfamides B, C, D, E, F, G, H, J, K, L, and M . These compounds share a similar structure but differ in their amino acid sequences and fatty acid tails .

Uniqueness: this compound is unique due to its specific configuration, which includes a D-Leu5 residue and a 3R-hydroxy fatty acid tail . This configuration is crucial for its biological activity and distinguishes it from other similar compounds .

List of Similar Compounds:

- Orfamide B

- Orfamide C

- Orfamide D

- Orfamide E

- Orfamide F

- Orfamide G

- Orfamide H

- Orfamide J

- Orfamide K

- Orfamide L

- Orfamide M

This compound’s unique structure and diverse applications make it a compound of significant interest in various scientific fields.

properties

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40-,41+,42?,43-,44+,45+,46+,47+,48-,49-,52+,53-,54-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOLBAYDTRBYBA-NZZMYBQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@H](C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H114N10O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1295.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride](/img/no-structure.png)

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)

![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)